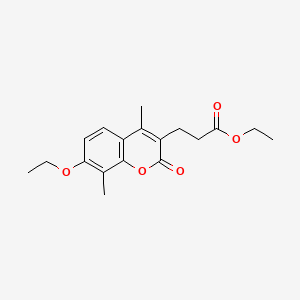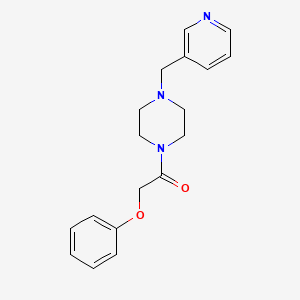![molecular formula C17H12F3N3O B5866338 N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea is believed to exert its effects by binding to specific targets in cells, such as zinc ions or potassium channels. This binding can result in changes in cellular signaling pathways or ion channel activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target in cells. For example, this compound can act as a zinc ion chelator, preventing the binding of zinc to proteins and altering their function. This compound can also block the activity of specific potassium channels, leading to changes in neuronal excitability or muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea is its versatility in various research applications, including neuroscience, cancer research, and metal ion detection. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea, including the development of more specific and potent derivatives, the investigation of its potential as an anticancer agent in vivo, and the exploration of its effects on other ion channels and cellular targets. Additionally, this compound may have applications in fields such as materials science and catalysis, further expanding its potential uses.
Métodos De Síntesis
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized using various methods, including the reaction of 8-aminoquinoline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 8-hydroxyquinoline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base and a dehydrating agent such as thionyl chloride. Both methods result in the formation of this compound, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in cells. This compound has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used in neuroscience research, as it can block the activity of a specific type of potassium channel in neurons.
Propiedades
IUPAC Name |
1-quinolin-8-yl-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-6-2-7-13(10-12)22-16(24)23-14-8-1-4-11-5-3-9-21-15(11)14/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYPFTZNJFCBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)
![3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)

![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)

![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)
